molecular formula C17H15ClN2O2S2 B13294140 Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 784172-20-9

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13294140
CAS No.: 784172-20-9
M. Wt: 378.9 g/mol
InChI Key: RCWOVCVMWKZPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the 4-Chlorobenzyl Group: This step involves the substitution reaction where the 4-chlorobenzyl group is introduced into the thieno[2,3-d]pyrimidine core.

    Esterification: The final step involves the esterification reaction to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Cellular Pathways: Influencing various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure and may have similar biological activities.

    Benzyl-substituted Thieno[2,3-d]pyrimidines: These compounds have similar substitution patterns and may exhibit similar properties.

    Mercapto-substituted Thieno[2,3-d]pyrimidines: These compounds contain a mercapto group and may have similar reactivity and biological activities.

Biological Activity

Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound notable for its unique structure and biological activity. This compound features a mercapto group, which enhances its reactivity and potential for various biological applications. Its molecular formula is C17H15ClN2O2S2C_{17}H_{15}ClN_2O_2S_2, with a molecular weight of approximately 320.80 g/mol .

Chemical Structure

The compound's structure includes:

  • A thieno[2,3-d]pyrimidine core.
  • A chlorobenzyl substituent at the 4-position.
  • An ethyl ester group at the carboxylic acid position.
  • A mercapto group that contributes to its reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the thiol group enhances its interaction with microbial enzymes and cellular targets, making it effective against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria .

Summary of Antimicrobial Activity:

Microbial StrainActivity Level
Escherichia coliSignificant
Staphylococcus aureusSignificant
Mycobacterium tuberculosisModerate

Anticancer Activity

The compound has also been investigated for its anticancer properties. It shows promising results in inhibiting the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific cellular receptors and enzymes is crucial for its anticancer effects .

Case Studies on Anticancer Activity:

  • Study on Cell Lines : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer).
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in microbial metabolism and cancer cell signaling pathways. The thiol group plays a pivotal role in these interactions, enhancing the compound's reactivity and binding affinity to target sites.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals how structural variations influence biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundMercapto groupAntimicrobialMore reactive due to thiol group
Ethyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateAmino group at position 4AntiproliferativeHigher cytotoxicity against cancer cells
Methyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateAmino group at position 4AnticancerSimilar activity but different substituents

Properties

CAS No.

784172-20-9

Molecular Formula

C17H15ClN2O2S2

Molecular Weight

378.9 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)methyl]-5-methyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H15ClN2O2S2/c1-3-22-17(21)14-9(2)13-15(23)19-12(20-16(13)24-14)8-10-4-6-11(18)7-5-10/h4-7H,3,8H2,1-2H3,(H,19,20,23)

InChI Key

RCWOVCVMWKZPJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=S)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.